molecular formula C18H15Cl2N3O2 B3482680 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide

Cat. No.: B3482680
M. Wt: 376.2 g/mol
InChI Key: XRGZQJWWCICLTF-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide is a synthetic organic compound with a molecular formula of C18H15Cl2N3O2 This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a phenoxyacetamide moiety

Preparation Methods

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell growth, inflammation, or microbial activity. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c19-16-7-4-8-17(20)15(16)11-23-10-13(9-21-23)22-18(24)12-25-14-5-2-1-3-6-14/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGZQJWWCICLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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